molecular formula C18H25N B2628858 [5-(1-Adamantyl)-2-ethylphenyl]amine CAS No. 696621-80-4

[5-(1-Adamantyl)-2-ethylphenyl]amine

Cat. No. B2628858
M. Wt: 255.405
InChI Key: RZNXNFOOKXUKLF-UHFFFAOYSA-N
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Description

“[5-(1-Adamantyl)-2-ethylphenyl]amine” is a product used for proteomics research . It has a molecular weight of 255.40 and a molecular formula of C18H25N .


Synthesis Analysis

The synthesis of adamantane derivatives like “[5-(1-Adamantyl)-2-ethylphenyl]amine” often involves reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles . Amination of 4-nitrosophenol was carried out by treating with a double excess of amines in pyridine at 20°C .


Molecular Structure Analysis

The molecular structure of “[5-(1-Adamantyl)-2-ethylphenyl]amine” can be represented by the SMILES notation: CCC1=C (C=C (C=C1)C23CC4CC (C2)CC (C4)C3)N .


Chemical Reactions Analysis

Adamantane derivatives like “[5-(1-Adamantyl)-2-ethylphenyl]amine” are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

“[5-(1-Adamantyl)-2-ethylphenyl]amine” has a molecular weight of 255.40 and a molecular formula of C18H25N . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, utilized QTAIM approach to characterize intra- and intermolecular interactions. This analysis is crucial for understanding the molecular behavior in various chemical and pharmaceutical contexts El-Emam et al., 2020.

Antiviral Activity

Adamantane derivatives have shown significant antiviral activities. Moiseev et al. (2012) synthesized new adamantane derivatives and tested their activity against the smallpox vaccine virus, noting high anti-smallpox activity in certain derivatives Moiseev et al., 2012.

Sonochemical Activation in Synthesis

Moiseev, Ovchinnikov, and Shadrikova (2011) demonstrated the use of sonochemical activation for synthesizing ethyl 3-(R-imino)adamantyl-1-carboxylates, highlighting an efficient method for preparing biologically active substances. This technique reduces reaction time and avoids tarring of aldehydes Moiseev, Ovchinnikov, & Shadrikova, 2011.

C(sp3)–H Arylation

Lao et al. (2015) described a palladium-catalyzed C–H functionalization logic for the arylation of the adamantyl scaffold. This methodology provides facile access to arylated adamantyl amides and amines, expanding the toolkit for drug modification Lao et al., 2015.

Antimicrobial and Anti-HIV-1 Activity

El-Emam et al. (2004) synthesized compounds with potential antimicrobial and anti-HIV-1 activities, demonstrating the versatility of adamantane derivatives in developing therapeutic agents El-Emam et al., 2004.

Supramolecular Chemistry

Vícha et al. (2011) studied novel anilines bearing 1-adamantyl substituents and their supramolecular complexes with β-cyclodextrin. These findings have implications for drug delivery systems and the design of drug modification strategies Vícha et al., 2011.

Neuroprotective Agents

Joubert et al. (2011) developed fluorescent heterocyclic adamantane amines with multifunctional neuroprotective activity. These compounds hold promise for neurological assay development and treatment strategies Joubert et al., 2011.

Future Directions

The future directions for “[5-(1-Adamantyl)-2-ethylphenyl]amine” and similar adamantane derivatives involve their potential applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Their unique structural, biological, and stimulus-responsive properties make them promising candidates for future research .

properties

IUPAC Name

5-(1-adamantyl)-2-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N/c1-2-15-3-4-16(8-17(15)19)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNXNFOOKXUKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(1-Adamantyl)-2-ethylphenyl]amine

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